システアミン ビタルトレート

概要

説明

科学的研究の応用

作用機序

システアミン ビタルトラートは、細胞内のシステイン量を減らすことでその効果を発揮します。 これは、システインをシステインとシステイン-システアミン混合ジスルフィドに変換することで行われ、これらはその後リソソームから出ることができます . このプロセスは、組織や臓器へのシステイン結晶の蓄積を防ぎ、それによってシスティノシスの症状を軽減するのに役立ちます . 含まれる分子標的には、システイノシンタンパク質が含まれており、これはシステインをリソソームから輸送する役割を担っています .

類似の化合物との比較

システアミン ビタルトラートは、その特定の作用機序と治療用途により、他の類似の化合物とは異なります。 類似の化合物には以下が含まれます:

システアミン塩酸塩: 角膜システイン結晶蓄積の治療のための点眼薬製剤に使用されます.

生化学分析

Biochemical Properties

Cysteamine bitartrate plays a crucial role in biochemical reactions by participating in thiol-disulfide interchange reactions. It interacts with cystine, converting it into cysteine and cysteine-cysteamine mixed disulfides, which can exit the lysosome, thereby reducing cystine accumulation . This interaction is facilitated by enzymes such as cystinosin, which is responsible for transporting cystine out of the lysosome . Additionally, cysteamine bitartrate has been shown to enhance glutathione biosynthesis, thereby reducing oxidative stress in cells .

Cellular Effects

Cysteamine bitartrate exerts significant effects on various cell types and cellular processes. It influences cell function by reducing cystine accumulation, which prevents organ damage in conditions like cystinosis . The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to normalize dysregulated metabolic, glutathione, cell defense, DNA, and immune pathways in mitochondrial respiratory chain disease models . Furthermore, cysteamine bitartrate can improve mitochondrial membrane potential and reduce oxidative stress in cells .

Molecular Mechanism

At the molecular level, cysteamine bitartrate exerts its effects through thiol-disulfide interchange reactions within lysosomes. It converts cystine into cysteine and cysteine-cysteamine mixed disulfides, which can exit the lysosome via lysine transporters . This process reduces cystine accumulation and prevents the formation of harmful cystine crystals. Additionally, cysteamine bitartrate has been shown to increase aspartate levels and flux, without significantly altering total glutathione levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cysteamine bitartrate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that cysteamine bitartrate can improve mitochondrial membrane potential and reduce oxidative stress in short-lived models like Caenorhabditis elegans . Its toxicity at higher concentrations highlights the importance of careful dosage management .

Dosage Effects in Animal Models

The effects of cysteamine bitartrate vary with different dosages in animal models. At micromolar concentrations, the compound has been shown to improve mitochondrial function and reduce oxidative stress in models of mitochondrial respiratory chain disease . At millimolar concentrations, cysteamine bitartrate can induce toxicity, leading to increased hydrogen peroxide production and adverse effects . These findings underscore the importance of determining safe and effective dosages for therapeutic use.

Metabolic Pathways

Cysteamine bitartrate is involved in several metabolic pathways, including the degradation of coenzyme A and the biosynthesis of glutathione . The compound interacts with enzymes such as cystathionine gamma-lyase, which is responsible for the biosynthesis of cysteine . By mobilizing cysteine, cysteamine bitartrate can increase glutathione levels, improve mitochondrial function, and reduce oxidative stress .

Transport and Distribution

Cysteamine bitartrate is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and is known to bind to plasma proteins, predominantly albumin . The compound’s distribution is influenced by its volume of distribution, which varies depending on the formulation used . Additionally, cysteamine bitartrate is transported out of lysosomes via lysine transporters, facilitating its therapeutic effects .

Subcellular Localization

The subcellular localization of cysteamine bitartrate is primarily within lysosomes, where it exerts its therapeutic effects by reducing cystine accumulation . The compound’s activity is influenced by its ability to participate in thiol-disulfide interchange reactions within lysosomes, converting cystine into cysteine and cysteine-cysteamine mixed disulfides . This process prevents the formation of harmful cystine crystals and reduces oxidative stress in cells.

準備方法

合成経路と反応条件

システアミン ビタルトラートは、システアミンまたはその塩を酒石酸と反応させることで合成されます . この反応は通常、システアミンを適切な溶媒に溶解し、制御された条件下で酒石酸を加えてビタルトラート塩を形成することを含みます。 温度やpHなどの反応条件は、目的の生成物を生成するために注意深く監視されます .

工業生産方法

システアミン ビタルトラートの工業生産には、同様の合成経路が使用されますが、規模が大きいです。 このプロセスには、ポリモルフ L1 と L2 などのシステアミン ビタルトラートの結晶形を調製することが含まれており、これらはX線回折パターンで特徴的な回折ピークを持っています . これらの結晶形は、最終製品の高純度と一貫性を確保するために、制御された条件下で製造されます .

化学反応の分析

反応の種類

システアミン ビタルトラートは、酸化、還元、置換反応など、様々な化学反応を起こします .

一般的な試薬と条件

酸化: システアミンは、ジスルフィド化合物であるシスタミンを生成するために酸化できます。 この反応は通常、過酸化水素やヨウ素などの酸化剤を伴います。

還元: システアミンは、水素化ホウ素ナトリウムなどの還元剤を使用して、チオール誘導体を生成するために還元できます。

主要な生成物

これらの反応から生成される主な生成物には、シスタミン、チオール誘導体、および様々な置換システアミン化合物があります .

科学研究への応用

システアミン ビタルトラートは、幅広い科学研究への応用を持っています:

化学: 有機合成における試薬として、およびより複雑な分子の合成のためのビルディングブロックとして使用されます.

生物学: システアミン ビタルトラートは、酸化ストレスとミトコンドリア機能に関連する研究で使用されます。

類似化合物との比較

Cysteamine bitartrate is unique compared to other similar compounds due to its specific mechanism of action and therapeutic applications. Similar compounds include:

Cysteamine hydrochloride: Used in eye drop formulations for the treatment of corneal cystine crystal accumulation.

Cystagon: Another form of cysteamine bitartrate used for the treatment of nephropathic cystinosis.

Procysbi: A delayed-release formulation of cysteamine bitartrate used for the same indication.

These compounds share similar therapeutic applications but differ in their formulations and specific uses .

特性

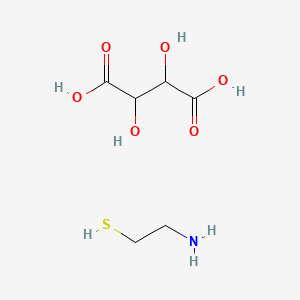

IUPAC Name |

2-aminoethanethiol;2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKJTUFFDRENDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

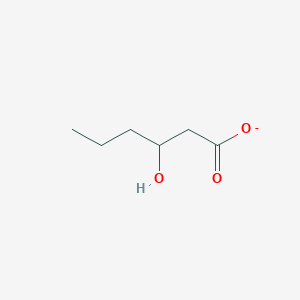

Canonical SMILES |

C(CS)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27761-19-9 | |

| Record name | (mercaptoethyl)ammonium hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

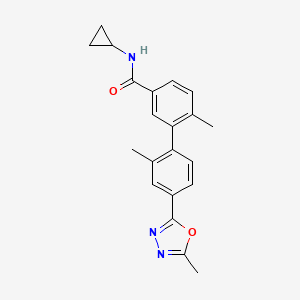

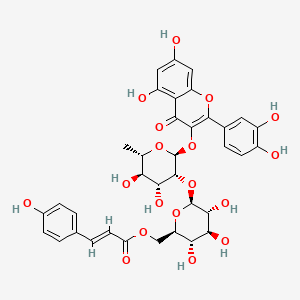

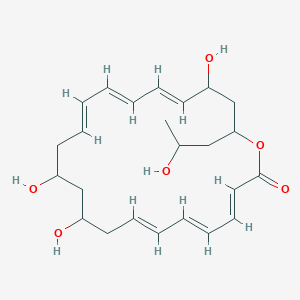

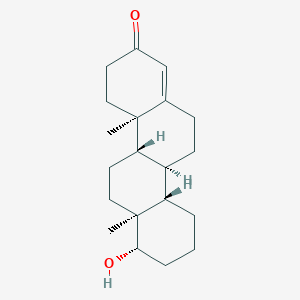

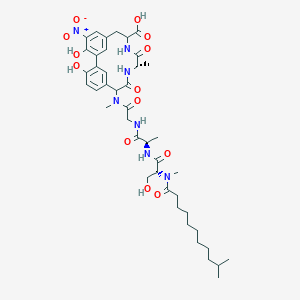

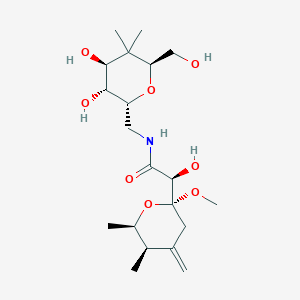

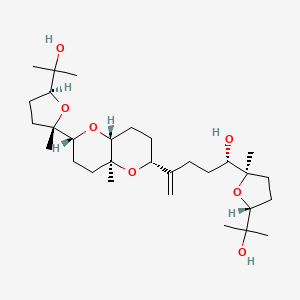

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-{[4-(cyclopropylmethyl)-1-(ethylsulfonyl)piperidin-4-yl]methyl}benzamide](/img/structure/B1247837.png)

![N-[5-[2-(2,4-dichloroanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-4-pentenamide](/img/structure/B1247843.png)

![2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-benzoic acid](/img/structure/B1247851.png)